DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound featuring multiple functional groups, including benzoxazole, quinoline, and dithiole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole and quinoline intermediates, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) oxide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography and recrystallization. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism by which DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to fit into binding sites on these targets, altering their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound shares the benzimidazole core but lacks the additional functional groups present in the target compound.
N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: These compounds have similar structural motifs and are used in optoelectronic applications.
Uniqueness
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C28H24N2O6S4 |
---|---|
Molecular Weight |
612.8 g/mol |
IUPAC Name |
dimethyl 2-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H24N2O6S4/c1-14-10-11-17-15(12-14)20(26-39-21(24(32)34-4)22(40-26)25(33)35-5)23(37)28(2,3)30(17)19(31)13-38-27-29-16-8-6-7-9-18(16)36-27/h6-12H,13H2,1-5H3 |
InChI Key |
KJBKWJAKBGQNFS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CSC4=NC5=CC=CC=C5O4 |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CSC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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